Pigment Yellow 110
CAS No.: 5590-18-1
Cat. No.: VC2901792
Molecular Formula: C22H6Cl8N4O2
Molecular Weight: 641.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5590-18-1 |
---|---|
Molecular Formula | C22H6Cl8N4O2 |
Molecular Weight | 641.9 g/mol |
IUPAC Name | 4,5,6,7-tetrachloro-3-[4-[(4,5,6,7-tetrachloro-3-oxoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-one |
Standard InChI | InChI=1S/C22H6Cl8N4O2/c23-11-7-9(13(25)17(29)15(11)27)21(35)33-19(7)31-5-1-2-6(4-3-5)32-20-8-10(22(36)34-20)14(26)18(30)16(28)12(8)24/h1-4H,(H,31,33,35)(H,32,34,36) |
Standard InChI Key | QRFIXNBFUBOBTH-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)N2)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4 |
Canonical SMILES | C1=CC(=CC=C1N=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)N2)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4 |
Introduction
Chemical and Physical Properties
Structural and Thermodynamic Characteristics
Pigment Yellow 110 belongs to the isoindolinone class, featuring a central phenylenediamine core symmetrically substituted with tetrachloroisoindolinone groups. Key thermodynamic properties include:
Property | Value | Source |
---|---|---|
Boiling Point | 808.6 ± 75.0 °C (predicted) | |
Water Solubility | 10 μg/L at 25°C | |
LogP (Octanol-Water) | 5.2 | |
Vapor Pressure | 0 Pa at 25°C | |
Thermal Stability | Up to 299°C in HDPE |
The low water solubility and high thermal stability make it ideal for high-temperature polymer processing, such as in polyethylene (PE) and polypropylene (PP) .
Resistance Properties
Industrial evaluations highlight its robustness in harsh environments:
These properties are attributed to the chlorine-rich structure, which enhances electron withdrawal and reduces photocatalytic activity .
Synthesis and Industrial Production
Synthetic Pathways
The patented synthesis involves three stages :
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Phthalimide Formation: Tetrachlorophthalic anhydride reacts with urea or ammonia in xylenes or nitrobenzene at 130–150°C.
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Aminolysis: The intermediate phthalimide undergoes coupling with para-phenylenediamine in chlorobenzene, catalyzed by or KOH.
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Cyclocondensation: Phosphorus pentachloride () facilitates ring closure at 60–100°C, yielding the final pigment.
This method achieves a 70% yield, with particle size controlled via post-synthetic milling .
Environmental and Regulatory Considerations
Pigment Yellow 110 production historically involved hexachlorobenzene (HCB) as a by-product. Modern processes using tetrachlorophthalic anhydride (TCPA) with HCB levels ≤200 ppm reduce contamination to ≤10 ppm in the final product, complying with EU REACH and U.S. FDA (21 CFR 178.3297) standards .
Performance in Advanced Applications
Coatings and Plastics
In automotive coatings, Pigment Yellow 110 provides:
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Warpage Resistance: Rated 1/3 (minimal) in polyolefins due to low interfacial stress .
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Migration Resistance: 5/5 rating, preventing bleeding in multilayer plastics .
A study comparing surfactants found that alkylphenol ethoxylates (HLB 12–14) optimized dispersion stability, increasing tinctorial strength by 18% in solvent-based paints .
Electrophoretic Displays
Encapsulation with styrene via mini-emulsion polymerization produces PS/PY110-S composite particles. These exhibit:
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Contrast Ratio: 1.58 in yellow-white dual-color cells.
Doping with Pigment Red 146 further enhances chromaticity, making it viable for e-paper technologies .
Grade | BET Surface Area (m²/g) | Primary Use Case |
---|---|---|
ECY11004 | 27 | Plastics (PP, PET, ABS) |
7210 | 35 | Automotive OEM coatings |
7310 | 30 | Powder coatings |
Pricing ranges from $60–$69 per gram for research quantities, reflecting its premium status .
Emerging Research and Development
Recent studies focus on:
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